

## Application Notes and Protocols for U.C.T943 in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**UCT943** is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development.[1][2][3] This document provides detailed application notes and protocols for the experimental use of **UCT943**, focusing on its solubility characteristics and formulation for both in vitro and in vivo studies. The provided information is intended to facilitate rigorous and reproducible research in the field of antimalarial drug discovery.

## **Physicochemical Properties and Solubility**

**UCT943** exhibits significantly improved solubility compared to its predecessor, MMV048, which is a key attribute for its development as a potential antimalarial candidate.[4] Its physicochemical properties are summarized in the table below.



| Property           | Value                                       | Reference |
|--------------------|---------------------------------------------|-----------|
| Molecular Formula  | C22H20F3N5O                                 | [5]       |
| Molecular Weight   | 427.42 g/mol                                | [5]       |
| рКа                | 7.5                                         | [6]       |
| LogD (pH 7.4)      | -0.27                                       | [7]       |
| DMSO Solubility    | ≥ 250 mg/mL (584.90 mM)                     | [5]       |
| Aqueous Solubility | pH-dependent, higher solubility at pH < 7.5 | [7]       |

Table 1: Physicochemical Properties of **UCT943**.

## **Solubility Profile**

**UCT943** is a weak base, and its aqueous solubility is pH-dependent.[7] Higher solubility is observed at pH values below its pKa of 7.5.[6] The compound demonstrates high solubility in Fasted State Simulated Intestinal Fluid (FaSSIF).[7] In organic solvents, **UCT943** is highly soluble in dimethyl sulfoxide (DMSO).[5] For in vitro assays, stock solutions are typically prepared in DMSO. It is crucial to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, which can impact solubility.[5]

# In Vitro Experimental Protocols Preparation of UCT943 Stock Solutions for In Vitro Assays

Objective: To prepare a high-concentration stock solution of **UCT943** in DMSO for use in various in vitro assays.

### Materials:

- UCT943 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

- Aseptically weigh the desired amount of UCT943 powder.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If precipitation is observed, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term stability.

## In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of **UCT943** against the asexual blood stages of P. falciparum. This protocol is based on the well-established [ $^{3}$ H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.[8][9][10] [11]

### Materials:

- P. falciparum culture (synchronized to the ring stage)
- Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, etc.)
- UCT943 stock solution in DMSO



- [3H]-hypoxanthine
- 96-well microtiter plates
- Gas mixture (5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>)
- Incubator (37°C)
- Cell harvester
- · Scintillation counter and scintillation fluid

- Prepare serial dilutions of UCT943 in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
- Add synchronized ring-stage P. falciparum culture to each well at a final parasitemia of 0.5% and a hematocrit of 2.5%.
- Include parasite-free red blood cells as a negative control and parasites treated with a known antimalarial (e.g., chloroquine) as a positive control.
- Incubate the plates for 24 hours at 37°C in a humidified, gassed incubator.[11][12]
- Add 0.5 μCi of [<sup>3</sup>H]-hypoxanthine to each well.
- Continue the incubation for an additional 24-48 hours.[10]
- After the incubation period, lyse the cells by freeze-thawing the plates.
- Harvest the contents of each well onto a glass fiber filter using a cell harvester.
- Wash the filters to remove unincorporated [3H]-hypoxanthine.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.



• Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition of [<sup>3</sup>H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## In Vivo Experimental Protocols and Formulations

**UCT943** has demonstrated high efficacy in murine models of malaria.[1][2] Appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.

## **Recommended Formulations for Oral Gavage**

Several vehicle formulations can be used for the oral administration of **UCT943** in mice. The choice of formulation may depend on the required dose and the specific experimental conditions.

| Formulation | Composition                                          | Achievable<br>Solubility  | Reference |
|-------------|------------------------------------------------------|---------------------------|-----------|
| Protocol 1  | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.08 mg/mL (4.87 mM)    | [5]       |
| Protocol 2  | 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 2.08 mg/mL (4.87<br>mM) | [5]       |
| Protocol 3  | 10% DMSO, 90%<br>Corn Oil                            | ≥ 2.08 mg/mL (4.87 mM)    | [5]       |

Table 2: In Vivo Formulations for UCT943.

## **Preparation of Oral Gavage Formulation (Protocol 1)**

Objective: To prepare a clear solution of **UCT943** for oral administration to mice.

Materials:

UCT943 powder



| • | D                  | M   | S | $\mathbf{O}$ |
|---|--------------------|-----|---|--------------|
| • | $\boldsymbol{\nu}$ | ΙVΙ | J | U            |

- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

- Prepare a stock solution of UCT943 in DMSO (e.g., 20.8 mg/mL).[5]
- For a 1 mL final volume, sequentially add the components in the following order, mixing thoroughly after each addition:[13][14]
  - $\circ$  To 400  $\mu$ L of PEG300, add 100  $\mu$ L of the **UCT943** DMSO stock solution. Vortex until the solution is homogenous.
  - Add 50 μL of Tween-80 to the mixture and vortex thoroughly.
  - $\circ$  Add 450  $\mu$ L of sterile saline to bring the final volume to 1 mL. Vortex until the solution is clear and uniform.
- The final concentration of **UCT943** in this formulation will be 2.08 mg/mL. The formulation should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

## In Vivo Efficacy Study in a Plasmodium berghei Mouse Model

Objective: To evaluate the in vivo efficacy of **UCT943** against P. berghei infection in mice.

Materials:



- Female Swiss Webster or BALB/c mice
- Plasmodium berghei (e.g., ANKA strain)
- UCT943 formulation for oral gavage
- Vehicle control (formulation without UCT943)
- Positive control drug (e.g., chloroquine)
- Giemsa stain
- Microscope

- Infect mice intravenously or intraperitoneally with 1 x 10<sup>5</sup> P. berghei-infected red blood cells.
- Initiate treatment 24 hours post-infection.
- Administer UCT943 orally once daily for four consecutive days at the desired dose levels (e.g., 3, 10, 30 mg/kg).
- Administer the vehicle control and a positive control drug to separate groups of mice.
- Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.
- Monitor the survival of the mice daily.
- The primary endpoint is the reduction in parasitemia compared to the vehicle-treated group. The 90% effective dose (ED<sub>90</sub>) can be calculated. **UCT943** has a reported ED<sub>90</sub> of 1.0 mg/kg in the P. berghei model.[5]

## In Vivo Efficacy Study in a Humanized P. falciparum Mouse Model



Objective: To assess the in vivo efficacy of **UCT943** in a more clinically relevant model using human red blood cells and P. falciparum.

### Materials:

- Immunodeficient mice (e.g., NOD-scid IL-2Rynull)
- Human red blood cells (hRBCs)
- Plasmodium falciparum (e.g., NF54 strain)
- UCT943 formulation for oral gavage
- Vehicle control
- · Positive control drug

### Protocol:

- Engraft the immunodeficient mice with human red blood cells.
- Infect the humanized mice with P. falciparum-infected hRBCs.
- Initiate treatment once a stable parasitemia is established.
- Administer UCT943 orally once daily for four consecutive days at various dose levels.
- Include vehicle and positive control groups.
- Monitor parasitemia daily using Giemsa-stained blood smears or flow cytometry.
- The efficacy of UCT943 is determined by the reduction in parasitemia. The reported ED<sub>90</sub> for UCT943 in a P. falciparum-infected NSG mouse model is 0.25 mg/kg.[5]

## **Mechanism of Action and Signaling Pathway**

**UCT943** exerts its antimalarial activity by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] This enzyme plays a crucial role in the parasite's lifecycle by catalyzing the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-



phosphate (PI4P). PI4P is an essential lipid second messenger involved in vesicular trafficking and protein localization within the parasite.[4][15][16]

The inhibition of PfPI4K by **UCT943** disrupts the production of PI4P, which in turn affects the localization and activity of downstream effectors. One such key effector is the calcium-dependent protein kinase PfCDPK7, which interacts with PI4P via its PH domain.[15][16] The disruption of PfCDPK7 localization and function leads to impaired phospholipid biosynthesis, particularly the synthesis of phosphatidylcholine (PC), which is vital for parasite membrane formation and growth.[15]



Click to download full resolution via product page

Figure 1: UCT943 Mechanism of Action.

## **Experimental Workflow Overview**

The following diagram illustrates a typical workflow for the preclinical evaluation of **UCT943**, from initial in vitro screening to in vivo efficacy studies.





Click to download full resolution via product page

Figure 2: Preclinical Evaluation Workflow.



### Conclusion

**UCT943** is a promising preclinical antimalarial candidate with excellent potency and favorable physicochemical properties. The detailed protocols and application notes provided herein are intended to support the research community in conducting robust and reproducible studies to further elucidate the therapeutic potential of **UCT943**. Adherence to these guidelines will facilitate the generation of high-quality data and contribute to the global effort to develop new and effective treatments for malaria.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. iddo.org [iddo.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]



- 14. researchgate.net [researchgate.net]
- 15. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for U.C.T943 in Experimental Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2546588#uct943-solubility-and-formulation-for-experimental-use]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com